An In-Depth Technical Guide to Fmoc-(S)-3-amino-4-(3-pyridyl)-butyric Acid: Properties and Applications in Peptide Synthesis
An In-Depth Technical Guide to Fmoc-(S)-3-amino-4-(3-pyridyl)-butyric Acid: Properties and Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-(S)-3-amino-4-(3-pyridyl)-butyric acid is a specialized amino acid derivative that plays a crucial role in modern peptide synthesis, particularly in the design and creation of novel peptide-based therapeutics and research tools. As a non-proteinogenic β-amino acid, its incorporation into peptide chains can induce unique conformational constraints, enhance metabolic stability, and introduce a basic handle for molecular recognition or further chemical modification. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this versatile building block, offering a technical resource for scientists engaged in peptide chemistry and drug discovery.
Molecular Structure and Physicochemical Properties
Fmoc-(S)-3-amino-4-(3-pyridyl)-butyric acid, with the CAS Number 270063-60-0, is characterized by a butyric acid backbone, a chiral center at the 3-position with (S)-stereochemistry, a pyridyl group attached to the 4-position, and the N-terminal amine protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group.
Diagram 1: Chemical Structure of Fmoc-(S)-3-amino-4-(3-pyridyl)-butyric acid
A 2D representation of the molecule's structure.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| CAS Number | 270063-60-0 | [1] |
| Molecular Formula | C₂₄H₂₂N₂O₄ | [1] |
| Molecular Weight | 402.45 g/mol | [1] |
| Appearance | Typically a white to off-white powder | [2] |
| Purity | ≥95% (often available at ≥97-98%) |
Synthesis and Purification
The synthesis of Fmoc-(S)-3-amino-4-(3-pyridyl)-butyric acid typically involves a multi-step process starting from readily available precursors. A common synthetic route involves the asymmetric reduction of a corresponding β-keto ester or the conjugate addition of a nitrogen-containing nucleophile to an α,β-unsaturated ester, followed by protection of the amino group with Fmoc-Cl or Fmoc-OSu.
General Synthetic Workflow:
A simplified overview of the synthesis process.
Purification:
Purification is critical to ensure the high purity required for peptide synthesis. The crude product is typically purified by recrystallization or column chromatography. The choice of solvent for recrystallization is crucial and often involves a binary solvent system to achieve good recovery of the pure product. Purity is then assessed by High-Performance Liquid Chromatography (HPLC) and confirmed by spectroscopic methods.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of Fmoc-(S)-3-amino-4-(3-pyridyl)-butyric acid.
Table 2: Key Analytical Data
| Analytical Technique | Expected Characteristics |
| ¹H NMR | Complex spectrum with characteristic peaks for the fluorenyl, pyridyl, and butyric acid protons. The chiral center leads to diastereotopic protons, resulting in more complex splitting patterns for the methylene groups. |
| ¹³C NMR | Resonances corresponding to the carbonyl carbon, the aromatic carbons of the Fmoc and pyridyl groups, and the aliphatic carbons of the butyric acid backbone. |
| Mass Spectrometry (MS) | The molecular ion peak [M+H]⁺ is expected at m/z 403.16. Fragmentation patterns would show characteristic losses of the Fmoc group and parts of the butyric acid side chain. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretching of the carboxylic acid and the carbamate, N-H stretching, and aromatic C-H and C=C stretching. |
| HPLC | A single major peak indicating high purity, typically >98%. |
Solubility and Stability
The solubility and stability of Fmoc-amino acids are critical parameters for their successful application in solid-phase peptide synthesis (SPPS).
Solubility:
Fmoc-(S)-3-amino-4-(3-pyridyl)-butyric acid exhibits good solubility in common SPPS solvents.
Table 3: General Solubility Profile
| Solvent | Solubility | Notes |
| N,N-Dimethylformamide (DMF) | Highly soluble | The most common solvent for Fmoc-SPPS. |
| N-Methyl-2-pyrrolidone (NMP) | Highly soluble | An alternative to DMF, sometimes used to improve solubility and coupling efficiency. |
| Dichloromethane (DCM) | Moderately soluble | Often used for washing steps and in some coupling protocols. |
| Water | Poorly soluble | The hydrophobic Fmoc group and the largely organic structure limit aqueous solubility. |
Stability:
The Fmoc protecting group is labile to basic conditions but stable to acidic conditions, which is the cornerstone of its use in orthogonal peptide synthesis strategies.[3]
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Basic Conditions: The Fmoc group is readily cleaved by secondary amines, most commonly a 20% solution of piperidine in DMF. This deprotection is rapid, allowing for efficient cycle times in automated peptide synthesizers.
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Acidic Conditions: The Fmoc group is stable to the mildly acidic conditions used for the cleavage of many side-chain protecting groups and for the final cleavage of the peptide from the resin.
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Storage: The compound should be stored in a cool, dry, and dark place to prevent degradation. As a lyophilized powder, it generally has a shelf life of at least 6 months when stored at -20°C to -80°C.[4]
Applications in Peptide Synthesis
The primary application of Fmoc-(S)-3-amino-4-(3-pyridyl)-butyric acid is as a building block in Fmoc-based solid-phase peptide synthesis (SPPS).
Incorporation into Peptides:
The incorporation of this amino acid into a peptide sequence follows the standard Fmoc-SPPS protocol.
Diagram 2: Fmoc-SPPS Cycle for Incorporation
The iterative cycle of deprotection and coupling in SPPS.
Experimental Protocol: Coupling Reaction
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Deprotection: The Fmoc group of the resin-bound peptide is removed by treatment with 20% piperidine in DMF for a specified time (e.g., 2 x 10 minutes).
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Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the cleaved Fmoc-dibenzofulvene adduct.
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Activation: In a separate vessel, Fmoc-(S)-3-amino-4-(3-pyridyl)-butyric acid (typically 3-5 equivalents relative to the resin loading) is pre-activated with a suitable coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma) in the presence of a base (e.g., DIPEA or collidine) in DMF.
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Coupling: The activated amino acid solution is added to the deprotected resin, and the mixture is agitated for a sufficient time (e.g., 1-2 hours) to ensure complete coupling.
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Washing: The resin is washed with DMF to remove excess reagents and byproducts.
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Optional Capping: To block any unreacted amino groups, a capping step with acetic anhydride can be performed.
Significance of the 3-Pyridyl Group:
The 3-pyridyl group imparts specific properties to the resulting peptide:
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Basicity: The nitrogen atom in the pyridine ring can be protonated, introducing a positive charge at physiological pH. This can be exploited for modulating solubility, cell permeability, and receptor interactions.
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Hydrogen Bonding: The pyridyl nitrogen can act as a hydrogen bond acceptor, influencing the peptide's secondary structure and its binding to biological targets.
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Metal Chelation: The pyridine moiety can participate in the coordination of metal ions, making it a useful component in the design of metallopeptides or peptide-based sensors.
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Chemical Handle: The pyridyl group can be a site for further chemical modification, such as N-alkylation or the formation of metal complexes.
Potential Side Reactions
While Fmoc-SPPS is a robust methodology, the presence of the pyridyl group in Fmoc-(S)-3-amino-4-(3-pyridyl)-butyric acid warrants consideration of potential side reactions.
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Protonation during Coupling: The basicity of the pyridine nitrogen could potentially interfere with the coupling reaction by abstracting a proton from the activated carboxylic acid. However, in the presence of a stronger, non-nucleophilic base like DIPEA, this is generally not a significant issue.
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Modification during Cleavage: During the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA), the pyridyl group will be protonated. This is generally not problematic, but the resulting salt form of the peptide should be considered during purification and handling.
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Alkylation: The pyridine nitrogen is susceptible to alkylation. Care should be taken to avoid unintended alkylation during synthesis and handling if alkylating agents are present.
Conclusion
Fmoc-(S)-3-amino-4-(3-pyridyl)-butyric acid is a valuable and versatile building block for the synthesis of modified peptides. Its unique structural features, including the β-amino acid backbone and the functional pyridyl group, offer peptide chemists a powerful tool to modulate the properties of synthetic peptides. A thorough understanding of its chemical properties, solubility, stability, and reactivity is essential for its effective utilization in the development of novel peptide-based drugs and research probes. By following established protocols and being mindful of potential side reactions, researchers can successfully incorporate this non-proteinogenic amino acid to create peptides with enhanced stability, tailored functionality, and novel biological activities.
References
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Watson International Ltd. (n.d.). fmoc-(s)-3-amino-4-(4-pyridyl)-butyric acid cas 270065-69-5. Retrieved from [Link]
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AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
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Sunresin. (n.d.). Fmoc / t-Bu Solid Phase Synthesis. Retrieved from [Link]
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The Royal Society of Chemistry. (2008). 1H NMR spectra were recorded at 300 and 400 MHz. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000039). Retrieved from [Link]
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AAPPTec. (n.d.). Coupling Reagents for Solid Phase Peptide Synthesis Archives. Retrieved from [Link]
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
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ResearchGate. (2021). Green Solid-Phase Peptide Synthesis (GSPPS)-III. Green solvents for Fmoc removal in peptide chemistry. Retrieved from [Link]
- Sethi, M. K., et al. (2020). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 95-104.
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Open Access Pub. (2024). Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, D2O, experimental) (HMDB0000039). Retrieved from [Link]
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MySkinRecipes. (n.d.). Fmoc-(S)-3-amino-4-(4-fluoro-phenyl)-butyric acid. Retrieved from [Link]
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White Rose Research Online. (2025). Synthesis, crystal structure and Hirshfeld surface analysis of Fmoc-β-amino butyric acid and Fmoc carbamate. Retrieved from [Link]
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Echo BioSystems. (n.d.). Fmoc-(S)-2-amino-4-(3- pyridyl)butyric acid. Retrieved from [Link]
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CHIMIA. (2011). Thermal Cleavage of the Fmoc Protection Group. Retrieved from [Link]
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ResearchGate. (2022). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. Retrieved from [Link]
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ResearchGate. (2016). Proposed fragmentation pathway for the Fmoc-Dap. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
- Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. [PowerPoint slides].
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Doc Brown's Chemistry. (n.d.). mass spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH fragmentation pattern. Retrieved from [Link]
